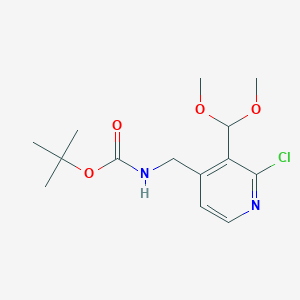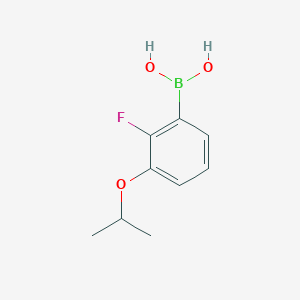
2-(1H-1,3-苯并二唑-1-基)吡啶-4-甲酰胺基盐酸盐
描述
2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C13H12ClN5 . It has a molecular weight of 273.72 . The IUPAC name for this compound is 2-(benzimidazol-1-yl)pyridine-4-carboximidamide hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole moiety linked to a pyridine ring via a carboximidamide group . The InChI code for this compound is 1S/C13H11N5S.ClH/c14-12(15)8-5-6-16-11(7-8)19-13-17-9-3-1-2-4-10(9)18-13;/h1-7H, (H3,14,15) (H,17,18);1H .Physical And Chemical Properties Analysis
This compound is a white or colorless solid that is highly soluble in water and other polar solvents . The exact values for its density, boiling point, melting point, and flash point are not available .科学研究应用
Medicine: Antimicrobial Agent Development
This compound has potential applications in the development of new antimicrobial agents. Its structural features, particularly the benzodiazole moiety, may interact with bacterial enzymes or proteins, disrupting their function and leading to bacterial cell death . This could be particularly useful in the fight against antibiotic-resistant strains of bacteria.
Biotechnology: Enzyme Inhibition Studies
In biotechnological research, this compound could be used to study enzyme inhibition. The benzodiazole group is known to bind to certain enzymes, potentially inhibiting their activity . This can help in understanding the mechanisms of enzyme function and in the design of enzyme inhibitors for various applications.
Agriculture: Plant Pathogen Control
The antimicrobial properties of this compound could extend to controlling plant pathogens in agriculture. By inhibiting the growth of harmful bacteria and fungi, it could protect crops from disease, leading to increased yield and reduced reliance on traditional pesticides .
Material Science: Organic Semiconductor Synthesis
In material science, this compound could be used in the synthesis of organic semiconductors. Its rigid structure and potential for electron delocalization make it a candidate for creating materials with desirable electronic properties for use in solar cells or light-emitting diodes .
Environmental Science: Pollutant Degradation
The compound’s reactivity could be harnessed in environmental science to degrade pollutants. Its chemical structure may allow it to interact with and break down organic pollutants, aiding in bioremediation efforts .
Analytical Chemistry: Chromatography
In analytical chemistry, this compound could serve as a stationary phase in chromatography due to its potential for varied interactions with different analytes. This could improve the separation of complex mixtures and aid in the identification and quantification of substances .
Pharmaceutical Research: Drug Design
The benzodiazole core of the compound is a common feature in many pharmaceuticals. It could be used as a scaffold in drug design, particularly for central nervous system drugs, due to its ability to cross the blood-brain barrier .
Chemical Synthesis: Building Block
Finally, as a building block in chemical synthesis, this compound’s reactive sites could be utilized to create a wide range of derivatives. These derivatives could have applications across different fields of chemistry and pharmacology .
安全和危害
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
属性
IUPAC Name |
2-(benzimidazol-1-yl)pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5.ClH/c14-13(15)9-5-6-16-12(7-9)18-8-17-10-3-1-2-4-11(10)18;/h1-8H,(H3,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVWIDCBUSXWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=CC(=C3)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride | |
CAS RN |
1221725-54-7 | |
| Record name | 4-Pyridinecarboximidamide, 2-(1H-benzimidazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



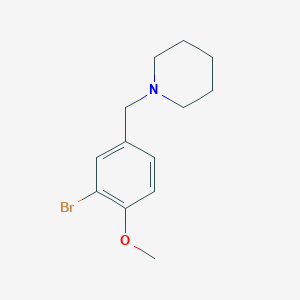

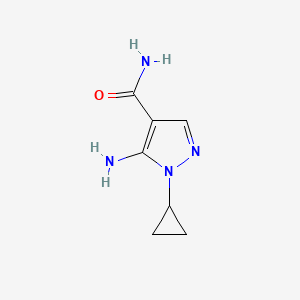

![2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine](/img/structure/B1531038.png)
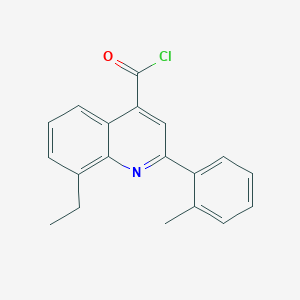

![3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531043.png)


